N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate. This can be achieved through the methylation of a phenol derivative using methanol and a suitable catalyst.
Synthesis of the Tosylpyrrolidinyl Intermediate: The next step involves the synthesis of the tosylpyrrolidinyl intermediate. This can be done by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step is the coupling of the methoxyphenyl intermediate with the tosylpyrrolidinyl intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new functionalized derivatives with varied properties.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The methoxyphenyl and tosylpyrrolidinyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxyphenyl)-N2-(methyl)oxalamide: Lacks the tosylpyrrolidinyl group, resulting in different reactivity and applications.
N1-(3-methoxyphenyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamide: Contains a benzyl group instead of a tosyl group, affecting its chemical properties and biological activity.
Uniqueness
N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted interactions in biological systems and versatility in chemical synthesis.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-8-10-19(11-9-15)30(27,28)24-12-4-6-17(24)14-22-20(25)21(26)23-16-5-3-7-18(13-16)29-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUFDPDEGBGGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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